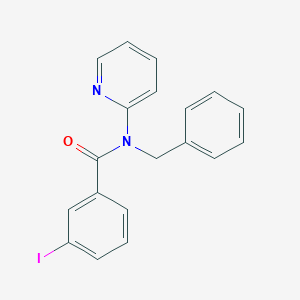

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide

Description

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is a complex organic molecule characterized by a central benzamide (B126) core. This core is substituted with three distinct functional groups: an iodine atom on the phenyl ring, a benzyl (B1604629) group, and a pyridin-2-yl group attached to the amide nitrogen. The strategic placement of these moieties suggests a molecule designed for further chemical modification and potential biological activity.

Properties

IUPAC Name |

N-benzyl-3-iodo-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15IN2O/c20-17-10-6-9-16(13-17)19(23)22(18-11-4-5-12-21-18)14-15-7-2-1-3-8-15/h1-13H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBVMVMONQETFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 3 Iodo N Pyridin 2 Yl Benzamide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical and efficient synthetic route.

For N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide, the most logical and common retrosynthetic disconnection is at the amide bond. This C-N bond cleavage simplifies the molecule into two key precursor fragments:

A 3-iodobenzoyl derivative: This electrophilic component is typically 3-iodobenzoic acid or its more reactive form, 3-iodobenzoyl chloride.

N-benzyl-2-aminopyridine: This serves as the nucleophilic amine component.

Further disconnections can be considered for the precursor fragments. The Carbon-Iodine (C-I) bond on the benzoyl ring can be disconnected, suggesting a synthesis route starting from a non-iodinated benzoic acid derivative, with iodination occurring at a later stage. Similarly, the Carbon-Nitrogen (C-N) linkages at the pyridylamine nitrogen can be disconnected. Cleaving the benzyl-nitrogen bond points to a synthesis starting from 2-aminopyridine (B139424), which is subsequently benzylated.

Synthesis of Precursor Intermediates

The 3-iodobenzoyl moiety is typically derived from 3-iodobenzoic acid. A standard laboratory preparation of this intermediate involves the diazotization of 3-aminobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide.

For the subsequent amide formation step, the carboxylic acid is often converted into a more reactive acyl halide, most commonly 3-iodobenzoyl chloride. This activation is achieved by treating 3-iodobenzoic acid with a chlorinating agent.

Table 1: Common Reagents for the Conversion of 3-Iodobenzoic Acid to 3-Iodobenzoyl Chloride

| Reagent | Chemical Formula | Typical Conditions | Byproducts |

| Thionyl Chloride | SOCl₂ | Reflux, neat or in an inert solvent (e.g., Toluene) | SO₂, HCl |

| Oxalyl Chloride | (COCl)₂ | Room temperature in an inert solvent (e.g., DCM), with a catalytic amount of DMF | CO, CO₂, HCl |

The nucleophilic partner in the amide coupling reaction is N-benzyl-2-aminopyridine. This secondary amine is prepared from the primary amine, 2-aminopyridine.

The introduction of the benzyl (B1604629) group onto the nitrogen atom of 2-aminopyridine is a standard N-alkylation reaction. This process involves the deprotonation of the amine followed by nucleophilic attack on a benzyl halide. A strong base is required to deprotonate the aminopyridine effectively.

A common procedure involves dissolving 2-aminopyridine in an anhydrous aprotic solvent like Tetrahydrofuran (B95107) (THF). A strong base, such as sodium hydride (NaH), is added to generate the corresponding sodium amide anion. This highly nucleophilic anion is then treated with benzyl bromide or benzyl chloride to form the N-benzyl-2-aminopyridine product.

Amide Bond Formation Strategies

The final step in the synthesis is the formation of the tertiary amide bond by coupling the two prepared intermediates. The most direct method is the Schotten-Baumann reaction between N-benzyl-2-aminopyridine and 3-iodobenzoyl chloride.

In this reaction, N-benzyl-2-aminopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM). A tertiary amine base, like triethylamine (B128534) (TEA) or pyridine (B92270), is added to act as an acid scavenger for the hydrochloric acid (HCl) that is generated. The solution is then treated, often at reduced temperature (e.g., 0 °C), with a solution of 3-iodobenzoyl chloride. The reaction mixture is typically stirred for several hours to ensure complete formation of the this compound product.

Table 2: Typical Conditions for Amide Bond Formation

| Nucleophile | Electrophile | Solvent | Base | Temperature |

| N-benzyl-2-aminopyridine | 3-Iodobenzoyl chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to Room Temp |

| N-benzyl-2-aminopyridine | 3-Iodobenzoyl chloride | Tetrahydrofuran (THF) | Pyridine | 0 °C to Room Temp |

Alternatively, amide coupling reagents can be used to facilitate the reaction directly between 3-iodobenzoic acid and N-benzyl-2-aminopyridine, although the acyl chloride route is often more efficient for this specific transformation.

Condensation Reactions with Activating Agents

A cornerstone of amide synthesis is the direct coupling of a carboxylic acid and an amine, a reaction that necessitates the use of a coupling agent to activate the carboxylic acid. For the synthesis of this compound, this would involve the reaction between 3-iodobenzoic acid and N-benzyl-N-(pyridin-2-yl)amine.

Common activating agents, or condensing agents, transform the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. To suppress side reactions and minimize potential epimerization (if chiral centers were present), these agents are often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt).

Phosphonium salt-based reagents, such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526), and uronium/aminium salts like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]-pyridin-1-ylmethylene]-N-methyl methanaminium hexafluorophosphate N-oxide), represent another class of powerful activating agents. walisongo.ac.id These reagents are known for their high efficiency and low rates of side reactions. An experimental study comparing different amide formation methods highlighted HATU as a common coupling reagent in pharmaceutical research. walisongo.ac.id

The general approach using these agents is summarized in the table below.

Table 1: Common Condensing Agents for Amide Synthesis

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, EDC | Widely used; byproduct removal can be challenging for DCC. |

| Phosphonium Salts | BOP, PyBOP | High reactivity, low epimerization rates. |

Catalytic Amidation Approaches (e.g., Metal-Organic Frameworks, Fe₂Ni-BDC)

Recent advances in catalysis have introduced more sustainable and efficient methods for amide bond formation. Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts due to their high surface area and tunable active sites.

A bimetallic MOF, Fe₂Ni-BDC, synthesized from iron(III), nickel(II), and 1,4-benzenedicarboxylic acid, has demonstrated excellent catalytic activity for amidation reactions. mdpi.comsemanticscholar.org It was successfully used in the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine and trans-β-nitrostyrene. mdpi.com The reaction proceeds at 80 °C in dichloromethane, achieving an 82% yield. mdpi.comsemanticscholar.org A key advantage of the Fe₂Ni-BDC catalyst is its heterogeneity, which allows for easy recovery and reuse for at least six cycles without a significant drop in activity. mdpi.com

Other MOFs have also been investigated. A copper-based MOF, Cu₂(BDC)₂DABCO, was used as a recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with primary amines. nih.gov Defect-engineered MOFs, such as MOF-808-py-Nox, have also been developed to mimic enzyme active sites, colocalizing Lewis acidic Zr sites with other catalytically active groups to facilitate amide bond formation with broad functional group compatibility. chemrxiv.org Ni-based MOFs have also been shown to be effective catalysts for producing N-(pyridin-2-yl)arylamides from 2-aminopyridine and benzaldehyde, yielding up to 85% of the product. researchgate.netresearchgate.net

Table 2: Performance of MOF Catalysts in Amidation Reactions

| Catalyst | Reactants | Product | Yield | Reusability |

|---|---|---|---|---|

| Fe₂Ni-BDC | 2-aminopyridine, trans-β-nitrostyrene | N-(pyridin-2-yl)-benzamide | 82% mdpi.comsemanticscholar.org | 6 cycles (77% yield) mdpi.com |

| Ni-BDC | 2-aminopyridine, benzaldehyde | N-(pyridin-2-yl)arylamide | 85% researchgate.netresearchgate.net | 6 cycles (79% yield) researchgate.net |

| Cu₂(BDC)₂DABCO | Benzaldehyde, benzylamine (B48309) | N-benzylbenzamide | 75% nih.gov | Recyclable nih.gov |

Chemodivergent Synthetic Pathways to N-(pyridin-2-yl)amides

Chemodivergent synthesis allows for the generation of different product scaffolds from the same set of starting materials by simply tuning the reaction conditions. A notable example involves the reaction of α-bromoketones with 2-aminopyridine. nih.govrsc.orgrsc.org This reaction can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.govrsc.orgrsc.orgfao.org

To form the N-(pyridin-2-yl)amide, the reaction is conducted in toluene (B28343) and promoted by a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP). nih.govrsc.orgrsc.org This process occurs through a C-C bond cleavage mechanism under mild, metal-free conditions. nih.govrsc.org This pathway is particularly interesting as it represents an alternative to traditional amidation methods. rsc.org The ability to switch between two valuable heterocyclic scaffolds by simply changing the solvent and catalyst system highlights the synthetic utility and efficiency of this chemodivergent approach. nih.govrsc.org

Directed Iodination Protocols for Aromatic Rings

Should the synthetic strategy involve iodination as a final step, regioselectivity becomes paramount. Directed C-H functionalization is a powerful tool for introducing substituents at specific positions on an aromatic ring. The amide group itself can act as a directing group, guiding the electrophilic iodinating agent to the ortho position.

Palladium-catalyzed C-H iodination has been developed for this purpose. One such protocol uses a picolinamide (B142947) (PA) directing group to achieve ortho-iodination of the ε-C(sp²)−H bonds in γ-arylpropylamine substrates. beilstein-journals.orgresearchgate.net While this specific example targets a different position, the principle of a directing group is broadly applicable. For a substrate like N-benzyl-N-(pyridin-2-yl)benzamide, the pyridyl nitrogen and the amide carbonyl oxygen can form a bidentate chelate with a metal catalyst, directing functionalization to the ortho-C-H bond of the benzoyl group.

A Pd(II)-catalyzed ortho-C–H iodination using molecular iodine (I₂) as the sole oxidant has been reported, which is compatible with a wide range of heterocycles. nih.gov This method is particularly attractive due to its operational simplicity and the use of an inexpensive and mild oxidant. nih.gov The reaction can be directed by a weakly coordinating amide auxiliary, demonstrating its potential for the selective iodination of benzamide (B126) derivatives. nih.gov

Regioselective Introduction of the Iodine Substituent

Achieving the desired 3-iodo (meta) substitution on the benzoyl ring via a directed C-H activation post-amidation is challenging, as most directing groups favor ortho-substitution. Therefore, the most reliable method to ensure the correct regiochemistry is to use a starting material that already contains the iodine atom at the desired position, such as 3-iodobenzoic acid or 3-iodobenzoyl chloride.

However, direct C-H iodination protocols for heteroaromatics have been developed that show specific regioselectivity. For instance, a radical-based C-H iodination has been shown to be selective for the C3 and C5 positions of pyridines. rsc.org While this applies to the pyridine ring itself, it underscores the ongoing development of methods to control regioselectivity in iodination reactions.

Optimization of Reaction Conditions and Yields

Optimizing any synthetic route is critical for maximizing product yield and minimizing impurities. For the synthesis of this compound, key parameters for optimization would include the choice of solvent, temperature, reaction time, and stoichiometry of reagents.

In catalytic amidation using Fe₂Ni-BDC, for example, a systematic study showed that dichloromethane (DCM) was the optimal solvent, and the best yield was obtained at 80 °C over 24 hours. mdpi.comresearchgate.net Similarly, for Ni-based MOF catalysts, tetrahydrofuran (THF) was the preferred solvent with a reaction temperature of 90 °C for 24 hours. researchgate.net

When using classical condensation agents, the stoichiometry is crucial. For instance, in an acid chloride-based route, using two equivalents of the amine is common to scavenge the HCl byproduct. walisongo.ac.id For direct catalytic condensation, an excess of the amine might be used to drive the reaction to completion. walisongo.ac.id The selection of the base is also important; studies on N-alkylation have shown that cesium carbonate can provide high selectivity for the desired product compared to other bases. researchgate.net

A systematic approach to optimization, often employing Design of Experiments (DoE), would involve screening various solvents (e.g., DCM, THF, DMF, toluene), temperatures (from room temperature to reflux), and molar ratios of the amine, acid/acyl chloride, and catalyst/coupling agent to identify the conditions that provide the highest and cleanest conversion to the target compound.

Scalability and Efficiency of Synthetic Routes

The scalability of a synthetic route is a measure of its feasibility and safety when performed on a larger, industrial scale. Efficiency is often evaluated using green chemistry metrics like process mass intensity (PMI) and atom economy. walisongo.ac.id

Routes involving heterogeneous catalysts like MOFs are often highly scalable. mdpi.com The ease of catalyst separation (via filtration) and its reusability not only reduce costs but also simplify the purification process, which is a major consideration in large-scale synthesis. mdpi.comresearchgate.net An Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides was noted to be easily performed on a large scale. nih.govrsc.org

In contrast, routes that use stoichiometric coupling reagents like HATU or DCC generate significant amounts of waste, leading to a high PMI. walisongo.ac.id For example, the byproduct of DCC is dicyclohexylurea, which can be difficult to remove completely, complicating large-scale purification.

Direct catalytic amidation, which avoids pre-activation steps and the use of stoichiometric coupling agents, is generally more efficient and scalable. Boric acid-catalyzed amidation, for instance, is a greener alternative that requires elevated temperatures and the removal of water, but avoids wasteful byproducts. walisongo.ac.id The choice of the most scalable and efficient route for this compound would likely favor a catalytic approach, either using a pre-iodinated substrate or a highly regioselective and robust iodination protocol.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the elucidation of the molecular structure of N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide in solution. By analyzing the chemical environments of the hydrogen and carbon nuclei, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectral Analysis: Proton Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic region would likely show complex multiplets for the protons of the 3-iodobenzoyl group and the pyridine (B92270) ring. The protons on the benzyl (B1604629) group would appear as a characteristic singlet for the methylene (B1212753) bridge and multiplets for the phenyl ring protons.

Anticipated ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Benzyl CH₂ | ~5.0 | s | - |

| Benzyl-Ph H | 7.2-7.4 | m | - |

| Pyridin-2-yl H | 7.0-8.5 | m | - |

| 3-iodobenzoyl H | 7.1-8.0 | m | - |

Note: This table represents predicted values based on known chemical shift ranges for similar structural motifs. Actual experimental data is required for a definitive analysis.

¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of the molecule. The spectrum would display signals for each unique carbon atom, including the quaternary carbons, which are not observable in the ¹H NMR spectrum. The carbonyl carbon of the amide group is expected to appear significantly downfield. The carbon atom attached to the iodine (C-I) would also have a characteristic chemical shift.

Anticipated ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165-170 |

| Benzyl CH₂ | 50-55 |

| Aromatic/Heteroaromatic C | 110-160 |

| C-I | 90-100 |

Note: This table represents predicted values based on established correlations. Precise assignments require experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Structural Connectivity and Spatial Proximity

To unambiguously assign all proton and carbon signals and to elucidate the complete structural connectivity, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the individual aromatic rings and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting the benzyl group, the pyridine ring, and the 3-iodobenzoyl moiety across the amide linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to define the three-dimensional conformation of the molecule in solution.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Vibrational Analysis of Characteristic Functional Groups (Amide C=O, C-N, C-I, Pyridine Ring)

The vibrational spectra of this compound would be characterized by several key absorption bands.

Anticipated Vibrational Frequencies:

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide C=O stretch | 1650-1680 | 1650-1680 |

| C-N stretch (Amide) | 1200-1300 | 1200-1300 |

| Pyridine ring vibrations | 1400-1600 | 1400-1600 |

| C-I stretch | 500-600 | 500-600 |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 |

Note: This table contains predicted vibrational frequencies. Experimental verification is necessary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₉H₁₅IN₂O), HRMS would provide a high-accuracy mass measurement of the molecular ion. This data is essential for confirming the chemical formula and for distinguishing the compound from other species with the same nominal mass. The isotopic pattern resulting from the presence of iodine would also be a key identifying feature in the mass spectrum.

Accurate Mass Determination for Molecular Formula Confirmation

Following a comprehensive search of scientific literature and chemical databases, specific experimental data for the accurate mass determination of this compound could not be located in the public domain. This information is typically obtained via high-resolution mass spectrometry (HRMS) techniques, which provide a precise mass-to-charge ratio, allowing for the unambiguous confirmation of a compound's molecular formula. However, no published studies containing HRMS data for this specific molecule were identified.

Fragmentation Pattern Analysis for Structural Features

An analysis of the mass spectrometry fragmentation pattern provides critical insights into a molecule's structural components. This is achieved by observing the masses of the fragments that are produced when the parent ion breaks apart within the mass spectrometer. For this compound, one would anticipate specific cleavage patterns characteristic of its amide, benzyl, pyridinyl, and iodobenzoyl moieties. Common fragmentation pathways for similar amide-containing compounds often involve α-cleavage adjacent to the carbonyl group and the nitrogen atom. However, no experimental mass spectrometry data detailing the specific fragmentation pattern of this compound is available in the reviewed literature.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an essential technique for the definitive determination of a molecule's three-dimensional structure in the solid state. This powerful analytical method provides precise information on molecular geometry, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Geometry and Conformation in the Solid State

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), no single-crystal X-ray diffraction data for this compound has been deposited or published. Therefore, the precise molecular geometry and conformational arrangement of this compound in the solid state remain undetermined. Such an analysis would reveal the spatial orientation of the benzyl, iodobenzoyl, and pyridinyl groups relative to each other.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure, the experimental values for bond lengths, bond angles, and torsional angles of this compound are not available. This data is fundamental for a detailed understanding of the molecule's internal structure and the electronic effects of its substituent groups.

Interactive Data Table: Selected Bond Lengths (Hypothetical) No experimental data available.

| Atom 1 | Atom 2 | Bond Length (Å) |

| I | C(3) | Data Not Available |

| O | C(carbonyl) | Data Not Available |

| N(amide) | C(carbonyl) | Data Not Available |

| N(amide) | C(benzyl) | Data Not Available |

| N(amide) | C(pyridinyl) | Data Not Available |

Interactive Data Table: Selected Bond Angles (Hypothetical) No experimental data available.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C(2) | C(3) | C(4) | Data Not Available |

| O | C(carbonyl) | N(amide) | Data Not Available |

| C(carbonyl) | N(amide) | C(benzyl) | Data Not Available |

| C(carbonyl) | N(amide) | C(pyridinyl) | Data Not Available |

Interactive Data Table: Selected Torsional Angles (Hypothetical) No experimental data available.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

| O | C(carbonyl) | N(amide) | C(benzyl) | Data Not Available |

| C(iodobenzoyl) | C(carbonyl) | N(amide) | C(pyridinyl) | Data Not Available |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions is crucial for understanding the supramolecular chemistry of a compound. For this compound, one could hypothesize the presence of several types of non-covalent interactions based on its structure. The iodine atom could participate in halogen bonding, acting as a halogen bond donor. The aromatic rings (benzyl, iodobenzoyl, and pyridinyl) could engage in π-π stacking interactions. Furthermore, weak C-H···O or C-H···N hydrogen bonds might also be present. However, without crystallographic data, the existence and nature of these interactions cannot be confirmed.

Elucidation of Supramolecular Assembly and Crystal Packing Arrangements

A comprehensive search for published scientific literature containing computational and theoretical chemistry studies on the specific compound This compound did not yield any detailed research findings. As a result, the creation of a thorough, informative, and scientifically accurate article with the requested data tables and in-depth analysis for each specified subsection is not possible at this time.

Generating content for the detailed outline provided would require access to specific data from Density Functional Theory (DFT) calculations, including geometry optimization, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, Natural Bond Orbital (NBO) analysis, and theoretical vibrational spectra for this exact molecule. Without published research, providing this information would result in speculation or fabricated data, which is beyond the scope of this service.

For a scientifically accurate article on the computational and theoretical chemistry of this compound to be written, the compound would first need to be the subject of a dedicated study where these computational analyses are performed and the results published in a peer-reviewed scientific journal.

Computational and Theoretical Chemistry of N Benzyl 3 Iodo N Pyridin 2 Yl Benzamide

Vibrational and Electronic Spectra Prediction

GIAO-NMR Chemical Shift Predictions for ¹H and ¹³C

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating isotropic magnetic shielding tensors. researchgate.net This method, typically used in conjunction with Density Functional Theory (DFT), allows for the accurate prediction of ¹H and ¹³C chemical shifts. nih.gov

For N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide, theoretical chemical shifts are calculated by first optimizing the molecular geometry, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net Following geometry optimization, the GIAO method is applied at the same level of theory to compute the absolute chemical shieldings. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same theoretical level. Comparing these predicted shifts with experimental data can confirm the proposed molecular structure and aid in the assignment of complex spectra. Discrepancies between calculated and experimental values can often be minimized by employing scaling factors or empirical equations derived from linear regression analysis of a set of known compounds. researchgate.net

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for Selected Nuclei of this compound in CDCl₃ This table is generated based on representative data for illustrative purposes.

| Atom Position | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Carbonyl (C=O) | - | - | 168.5 | 167.9 |

| Benzyl (B1604629) CH₂ | 4.85 | 4.91 | 52.3 | 51.8 |

| Pyridyl C6' | 8.55 | 8.60 | 148.9 | 148.5 |

| Benzamide (B126) C3 (C-I) | - | - | 94.2 | 93.8 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for investigating the excited-state properties of molecules, making it ideal for simulating ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net The methodology involves calculating the electronic transition energies and oscillator strengths from the ground state to various excited states. qnl.qa

The process begins with an optimized ground-state geometry of this compound, typically obtained using DFT. TD-DFT calculations are then performed to predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. biochempress.com These calculations also yield the oscillator strength (f), a dimensionless quantity that indicates the intensity of the electronic transition. qnl.qa Analysis of the molecular orbitals involved in the primary transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, provides insight into the nature of the electronic excitations (e.g., π → π* or n → π*). nih.gov The simulated spectrum can be compared with experimental data to validate the computational model and understand the electronic structure of the molecule. mdpi.comresearchgate.net

Table 2: Calculated Electronic Transitions for this compound using TD-DFT/B3LYP/6-311+G(d,p) This table is generated based on representative data for illustrative purposes.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.254 | HOMO → LUMO (95%) |

| S₀ → S₂ | 278 | 0.189 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 245 | 0.451 | HOMO → LUMO+1 (75%) |

Mechanistic Studies and Transition State Analysis

Computational Elucidation of Proposed Reaction Pathways in Synthesis

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most plausible reaction pathways for the synthesis of complex molecules like this compound. A likely synthetic route involves the amidation of 3-iodobenzoyl chloride with N-benzylpyridin-2-amine.

Table 3: Calculated Relative Energies for a Proposed Synthesis Pathway of this compound This table is generated based on representative data for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 3-iodobenzoyl chloride + N-benzylpyridin-2-amine | 0.0 |

| TS1 | First transition state (Nucleophilic attack) | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| TS2 | Second transition state (Chloride elimination) | +12.5 |

Kinetic Isotope Effect (KIE) Calculations and Experimental Correlation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of transition states. epfl.ch The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (typically hydrogen, kH) to that of its isotopically substituted counterpart (typically deuterium, kD). A primary KIE (kH/kD > 2) is observed when a bond to the isotope is broken or formed in the rate-determining step. princeton.edu

Computational methods can predict KIEs by calculating the vibrational frequencies of the reactants and the relevant transition state for both isotopomers. The difference in zero-point vibrational energies (ZPVEs) between the C-H and C-D bonds is the primary origin of the KIE. chemrxiv.org If a proposed synthesis mechanism involves a proton transfer or the breaking of a C-H bond in the rate-limiting step, this can be tested by synthesizing a deuterated precursor and measuring the reaction rates. A strong correlation between the computationally predicted KIE and the experimentally measured value provides compelling evidence in support of the proposed mechanism. chemrxiv.org

Table 4: Theoretical and Experimental KIE for a Hypothetical Rate-Determining Proton Transfer Step This table is generated based on representative data for illustrative purposes.

| Parameter | Value |

|---|---|

| Calculated kH/kD at 298 K | 5.8 |

| Experimental kH/kD at 298 K | 5.5 ± 0.3 |

Solvent Effects on Molecular Structure and Properties

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. qnl.qa Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture at a higher computational cost.

For this compound, changing the solvent can alter its conformational preferences, dipole moment, and the energies of its molecular orbitals. For instance, polar solvents are expected to stabilize more polar conformers and can influence the energies of electronic transitions, leading to solvatochromic shifts in the UV-Vis spectrum. researchgate.net Computational studies can systematically investigate these effects by performing geometry optimizations and property calculations in different simulated solvent environments, providing insights that are crucial for understanding the molecule's behavior in solution.

Table 5: Calculated Solvent Effects on Properties of this compound This table is generated based on representative data for illustrative purposes.

| Solvent (Dielectric Constant, ε) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Gas Phase (ε=1) | 3.15 | 4.52 |

| Toluene (B28343) (ε=2.4) | 3.88 | 4.45 |

| Acetonitrile (ε=37.5) | 5.21 | 4.31 |

Energy Framework Analyses for Crystal Structures and Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal structure. This method, often implemented in software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors in the crystal lattice. nih.gov The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and exchange-repulsion components.

By calculating these energies for all unique molecular pairs, an "energy framework" can be constructed. In these diagrams, the strength of the interaction is represented by the thickness of cylinders connecting the centroids of interacting molecules. nih.gov This provides a clear and intuitive picture of the dominant forces responsible for the crystal packing. For this compound, this analysis could reveal the relative importance of π-π stacking interactions involving the aromatic rings, hydrogen bonds, and halogen bonds involving the iodine atom, thereby providing a deep understanding of the solid-state architecture. The analysis indicates that the cohesion of the crystal structure is primarily governed by dispersion energy contributions. nih.gov

Table 6: Interaction Energies for Significant Molecular Pairs in the Crystal Lattice of this compound This table is generated based on representative data for illustrative purposes.

| Molecular Pair Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| π-π stacking (Benzamide-Benzyl) | -25.5 | -45.2 | -70.7 |

| C-H···O Hydrogen Bond | -15.1 | -10.5 | -25.6 |

| C-I···π Halogen Bond | -12.8 | -22.3 | -35.1 |

Chemical Reactivity and Functionalization of N Benzyl 3 Iodo N Pyridin 2 Yl Benzamide

Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond on the benzoyl ring is the most reactive site for cross-coupling reactions. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for various metal-catalyzed transformations, enabling the construction of complex molecular frameworks.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. This reaction is fundamental for synthesizing biaryl and heteroaryl structures. For N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide, this transformation allows for the introduction of diverse aromatic systems at the 3-position of the benzoyl group. The reaction is typically carried out using a palladium catalyst, a base, and an appropriate solvent system. The choice of reaction conditions can be tailored to accommodate a wide array of functional groups on the incoming arylboronic acid.

Key Research Findings: In synthetic campaigns targeting related complex molecules, the Suzuki-Miyaura coupling has been reliably employed on 3-iodo-N-arylbenzamide scaffolds. For instance, the coupling of a 3-iodobenzoyl core with various phenylboronic acids proceeds efficiently using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate/phosphine (B1218219) ligand systems in the presence of an aqueous base like sodium carbonate or potassium phosphate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Boronic Acid Example | Potential Product |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343) / Ethanol / H₂O | Phenylboronic acid | N-benzyl-N-(pyridin-2-yl)-[1,1'-biphenyl]-3-carboxamide |

| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 4-Methoxyphenylboronic acid | N-benzyl-3-(4-methoxyphenyl)-N-(pyridin-2-yl)benzamide |

Heck and Sonogashira Couplings for Olefin and Alkyne Functionalization

The aryl iodide moiety is also an excellent substrate for Heck and Sonogashira coupling reactions, enabling the introduction of alkene and alkyne functionalities, respectively.

The Heck reaction couples the aryl iodide with an olefin, such as an acrylate (B77674) or styrene, under palladium catalysis. This reaction forms a new carbon-carbon bond and is a key method for synthesizing substituted styrenes and cinnamates.

The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl iodide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper(I) salts and is carried out in the presence of a base, typically an amine like triethylamine (B128534), which also serves as the solvent. This method is crucial for creating rigid, linear extensions to the molecular scaffold, which can be valuable in materials science and medicinal chemistry.

Table 2: Examples of Heck and Sonogashira Coupling Reactions

| Coupling Reaction | Catalyst System | Base | Coupling Partner | Potential Product |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃ | Triethylamine (Et₃N) | Methyl acrylate | Methyl 3-(3-(benzyl(pyridin-2-yl)carbamoyl)phenyl)acrylate |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Diisopropylamine (DIPA) | Trimethylsilylacetylene | N-benzyl-N-(pyridin-2-yl)-3-((trimethylsilyl)ethynyl)benzamide |

Other Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The versatility of the aryl iodide extends to the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. This reaction is exceptionally powerful for synthesizing substituted anilines and related compounds from aryl halides. Applying this methodology to this compound would allow for the introduction of a diverse range of amino groups at the 3-position, significantly expanding the accessible chemical space. The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide.

Reactions at the Pyridine (B92270) Nitrogen

The pyridine ring contains a nucleophilic nitrogen atom that can participate in its own set of chemical transformations, offering a secondary site for functionalization.

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile.

N-Alkylation: Reaction with alkylating agents like alkyl halides (e.g., methyl iodide) will lead to the formation of a quaternary pyridinium (B92312) salt. This modification introduces a permanent positive charge, drastically altering the solubility and electronic properties of the molecule.

N-Oxidation: Treatment with an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide converts the pyridine nitrogen to a pyridine-N-oxide. This transformation increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, and also alters its metal-coordinating properties.

Coordination Chemistry with Metal Centers

The N-benzyl-N-(pyridin-2-yl)benzamide structure contains a classic bidentate chelate motif composed of the pyridine nitrogen and the adjacent amide oxygen atom. This N,O-donor set can coordinate effectively with a variety of transition metal and main group metal centers. The formation of such metallacycles can lead to structurally well-defined complexes with potential applications in catalysis, materials science, or as imaging agents. The coordination of a metal ion can also influence the chemical reactivity of the ligand itself, for example, by altering the electron density of the benzoyl ring and thereby modulating the ease of cross-coupling at the iodo position.

Transformations at the Benzyl (B1604629) Methylene (B1212753) Group

The benzyl methylene group is a key site for functionalization due to the activated nature of its C(sp³)-H bonds, which are adjacent to both the phenyl ring and the amide nitrogen.

The direct functionalization of benzylic C-H bonds represents an efficient strategy for molecular derivatization. Palladium-catalyzed C(sp³)-H activation is a particularly powerful tool for this purpose. Research on the closely related substrate, N-methyl-N-(pyridin-2-yl)benzamide, demonstrates that the N-methyl group can be directly arylated or alkylated. researchgate.netnih.gov The reaction proceeds through a palladacycle intermediate, facilitated by the coordinating effect of the pyridin-2-yl group. It is mechanistically plausible that the N-benzyl group of this compound would undergo analogous transformations.

In such a reaction, the N-benzyl-N-(pyridin-2-yl)benzamide scaffold would first react with a palladium(II) salt, such as palladium(II) acetate, to form a five-membered cyclopalladated intermediate. This intermediate could then undergo oxidative addition with an aryl or alkyl halide, followed by reductive elimination to yield the C-H functionalized product. This methodology allows for the introduction of various aryl and alkyl substituents at the benzylic position, providing a direct route to complex analogues. nih.gov

Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has also emerged as a powerful method for the regioselective C(sp³)–H arylation of benzylamines. rsc.org While direct SET catalysis on N,N-dimethylbenzylamine typically results in functionalization of the N-methyl group, the addition of a HAT catalyst precursor like thiobenzoic acid can switch the selectivity completely to the N-benzylic position. rsc.org This approach could potentially be applied to this compound to achieve selective arylation at the benzylic methylene.

Table 1: Examples of Palladium-Mediated C(sp³)-H Arylation on an Analogous N-methyl Substrate nih.gov

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | N-(2-phenylethyl)-N-(pyridin-2-yl)benzamide | 85 |

| 2 | 4-Iodotoluene | N-(2-(p-tolyl)ethyl)-N-(pyridin-2-yl)benzamide | 82 |

| 3 | 1-Iodo-4-methoxybenzene | N-(2-(4-methoxyphenyl)ethyl)-N-(pyridin-2-yl)benzamide | 88 |

| 4 | 1-Fluoro-4-iodobenzene | N-(2-(4-fluorophenyl)ethyl)-N-(pyridin-2-yl)benzamide | 75 |

Data is for the arylation of the N-methyl group of N-methyl-N-(pyridin-2-yl)benzamide, a close structural analogue.

The benzylic methylene group can be oxidized to a carbonyl group, transforming the N-benzylbenzamide into an N-benzoylbenzamide derivative. This transformation is a fundamental reaction in organic synthesis, often utilizing a variety of oxidizing agents. researchgate.netnih.gov Common methods for the oxidation of benzylic C-H bonds to ketones include the use of catalytic systems with oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen. researchgate.net For instance, catalytic systems such as Fe(NO₃)₃·9H₂O/N-hydroxyphthalimide have been shown to effectively oxidize alkylarenes to aromatic ketones. researchgate.net The oxidation of the benzylic methylene in this compound would yield N-(3-iodobenzoyl)-N-(pyridin-2-yl)benzamide, a diketone analogue. This transformation would significantly alter the electronic and steric properties of the molecule, providing a scaffold for further diversification.

Chemical Modifications of the Amide Linkage

The tertiary amide bond in this compound, while generally stable, can be cleaved or modified under specific reaction conditions.

Amide hydrolysis, typically requiring acidic or basic conditions, would lead to the cleavage of the this compound molecule. ncert.nic.in Acid-catalyzed hydrolysis would yield 3-iodobenzoic acid and N-benzylpyridin-2-amine. ncert.nic.in Base-catalyzed hydrolysis would produce the corresponding carboxylate salt and the amine.

Reductive cleavage of the amide bond is also a feasible transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the amide to the corresponding amine, yielding N-((3-iodophenyl)methyl)-N-benzylpyridin-2-amine. This transformation converts the planar amide group into a tetrahedral secondary amine, significantly altering the three-dimensional structure of the molecule.

Direct N-substitution on the tertiary amide nitrogen is challenging. However, substitution can be achieved through a debenzylation-acylation sequence. The N-benzyl group can be removed under hydrogenolysis conditions, typically using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) and a hydrogen source. rsc.org Studies on related N-benzyl-N-Boc-2-aminopyridine derivatives have shown that the addition of acetic acid can facilitate the debenzylation reaction. rsc.org The successful N-debenzylation of this compound would generate the secondary amide, 3-iodo-N-(pyridin-2-yl)benzamide. This secondary amide could then be subjected to various N-alkylation or N-arylation reactions to introduce a wide range of substituents on the amide nitrogen, thus creating a library of diverse analogues.

Table 2: Conditions for N-Debenzylation of a Related N-Benzylaminopyridine Derivative rsc.org

| Entry | Substrate | Catalyst | Additive | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Boc, N-Bn protected 2-aminopyridinomethylpyrrolidine | 20% Pd(OH)₂/C | - | 60 | 24 | Debenzylated product | 26 |

| 2 | N-Boc, N-Bn protected 2-aminopyridinomethylpyrrolidine | 20% Pd(OH)₂/C | HOAc | 60 | 14 | Debenzylated product | 85 |

Data from a related complex aminopyridine derivative, demonstrating the feasibility of N-debenzylation.

Derivatization to Access Chemically Diverse Analogues

The presence of the iodo-substituent on the benzoyl ring is a key feature for derivatization, making the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are powerful methods to introduce new carbon-carbon and carbon-nitrogen bonds at the C-3 position of the benzoyl ring. researchgate.netresearchgate.netthieme.denih.gov

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base would replace the iodine atom with the corresponding aryl or heteroaryl group. This would allow for the synthesis of a wide range of biaryl analogues. Studies on 3-iodoimidazo[1,2-a]pyridines have shown that such couplings proceed efficiently. researchgate.net

Heck Reaction: Coupling with alkenes under palladium catalysis would introduce an alkenyl substituent at the C-3 position. This reaction is versatile for creating complex carbon skeletons. thieme.denih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl iodide with a primary or secondary amine. researchgate.net This would transform the 3-iodo substituent into a variety of amino groups, significantly increasing the chemical diversity of the scaffold. The use of nickel catalysts as a more earth-abundant alternative to palladium has also been explored for this transformation. nih.gov

By combining these cross-coupling strategies with the functionalization of the benzylic position and modifications of the amide linkage, a vast chemical space can be explored, starting from the single precursor this compound. This highlights the synthetic utility of this compound as a versatile building block for the generation of structurally diverse molecules.

Table 3: Potential Derivatization Reactions on the this compound Scaffold

| Reaction Type | Reactive Site | Coupling Partner/Reagent | Potential Product Class |

| Suzuki-Miyaura Coupling | C-I bond | Arylboronic acid | 3-Aryl-N-benzyl-N-(pyridin-2-yl)benzamides |

| Heck Reaction | C-I bond | Alkene | 3-Alkenyl-N-benzyl-N-(pyridin-2-yl)benzamides |

| Buchwald-Hartwig Amination | C-I bond | Amine | 3-Amino-N-benzyl-N-(pyridin-2-yl)benzamides |

| Benzylic C-H Arylation | Benzylic C-H | Aryl halide | N-(1-Arylbenzyl)-3-iodo-N-(pyridin-2-yl)benzamides |

| Benzylic Oxidation | Benzylic C-H | Oxidizing agent | N-Benzoyl-3-iodo-N-(pyridin-2-yl)benzamide |

| Amide Hydrolysis | Amide C-N bond | H₃O⁺ / OH⁻ | 3-Iodobenzoic acid and N-benzylpyridin-2-amine |

| Amide Reduction | Amide C=O | LiAlH₄ | N-((3-Iodophenyl)methyl)-N-benzylpyridin-2-amine |

| N-Debenzylation | N-Benzyl C-N bond | H₂/Pd | 3-Iodo-N-(pyridin-2-yl)benzamide |

Introduction of Various Substituents on the Aromatic Rings

There is no available research detailing the introduction of substituents onto the aromatic rings of this compound.

Cyclization Reactions to Form Fused Heterocyclic Systems (if applicable)

There is no available research on the cyclization reactions of this compound to form fused heterocyclic systems.

A table of mentioned compounds cannot be generated as no compounds were discussed in the context of the requested article.

Advanced Applications in Synthetic Methodologies and Chemical Transformations

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide as a Versatile Building Block in Organic Synthesis

The this compound molecule is a valuable starting material for the synthesis of complex molecular architectures. The aryl iodide functionality is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the benzoyl ring, making it a key precursor for the synthesis of substituted biaryl compounds, functionalized aromatic systems, and fused heterocyclic structures.

The general utility of iodobenzamides in synthetic chemistry is well-documented. For instance, 2-iodobenzamides are known to undergo efficient palladium-catalyzed intramolecular cyclization to produce 3-acyl isoindolin-1-ones. nih.gov While this compound has a different substitution pattern, the reactivity of the C-I bond is analogous and can be exploited in similar coupling strategies.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Boronic Acids/Esters | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkenes | Pd(OAc)₂, Ligand, Base | C-C |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base | C-C |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, Ligand, Base | C-N |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | C-C |

| Ullmann Condensation | Alcohols, Phenols | CuI, Base | C-O |

This table presents generalized conditions and may vary for specific substrates.

Furthermore, the synthesis of fused heterocycles is a significant application. nih.govbohrium.com Starting from precursors like this compound, intramolecular cyclization strategies, often catalyzed by transition metals, can lead to the formation of complex polycyclic systems with potential applications in medicinal chemistry and materials science. bohrium.comorganic-chemistry.org

Exploration in Directed C-H Functionalization Strategies

The N-pyridylamide moiety within this compound serves as an effective directing group for transition metal-catalyzed C-H functionalization reactions. nih.gov The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, positioning the catalyst in proximity to specific C-H bonds on the benzoyl or benzyl (B1604629) fragments, enabling their selective activation and subsequent functionalization.

Rhodium-catalyzed C-H activation is a prominent example where pyridyl-directing groups have been successfully employed. nih.govrsc.org These reactions can facilitate the introduction of various functional groups, such as alkyl, aryl, and alkenyl moieties, at positions that would be otherwise difficult to access through traditional synthetic methods.

Table 2: Directed C-H Functionalization with Pyridyl-Amide Directing Groups

| Metal Catalyst | Coupling Partner | Functionalization Type | Position of Functionalization |

| Rh(III) | Alkenes/Alkynes | Olefination/Alkynylation | ortho to the amide |

| Pd(II) | Aryl Halides | Arylation | ortho to the amide |

| Ru(II) | Alkylating Agents | Alkylation | ortho to the amide |

| Co(III) | Various | Multiple | ortho to the amide |

This table illustrates the general reactivity patterns observed with pyridyl-amide directing groups.

The presence of the iodo-substituent on the benzoyl ring adds another layer of complexity and opportunity. The C-H functionalization can be performed ortho to the amide, followed by a subsequent cross-coupling reaction at the C-I bond, allowing for a highly controlled and stepwise construction of polysubstituted aromatic compounds.

Role as a Ligand Precursor in Catalysis (based on the pyridyl-amide motif)

The this compound structure contains a bidentate N,N-chelating pyridyl-amide motif, which is a privileged scaffold for the development of ligands in transition metal catalysis. The nitrogen of the pyridyl ring and the nitrogen of the amide can coordinate to a metal center, forming a stable chelate ring that can influence the catalytic activity and selectivity of the metal complex.

While specific catalytic applications using this compound as a ligand are not extensively reported, the broader class of pyridyl-amide ligands has been explored in various catalytic transformations. These ligands have been shown to be effective in reactions such as olefin polymerization and cross-coupling reactions. rsc.org

The modular nature of this compound allows for the synthesis of a library of related ligands. For instance, the iodine atom can be replaced with other functional groups via cross-coupling reactions, enabling the fine-tuning of the electronic and steric properties of the resulting ligand. This tunability is crucial for optimizing the performance of the corresponding metal catalysts.

Contribution to Fundamental Understanding of Halogenated Pyridylbenzamide Reactivity

The study of this compound contributes to the fundamental understanding of the reactivity of halogenated pyridylbenzamides. The interplay between the reactive carbon-iodine bond and the coordinating pyridyl-amide group presents interesting mechanistic questions. rsc.org

For example, in palladium-catalyzed reactions, the initial oxidative addition can occur at the C-I bond. The resulting palladium(II) intermediate can then be influenced by the coordinating pyridyl-amide moiety, potentially leading to unique reactivity or selectivity compared to similar substrates lacking this directing group. Research in this area can provide insights into the mechanisms of catalyst poisoning, ligand acceleration effects, and the role of secondary coordination sphere interactions in catalysis.

The cleavage of the carbon-iodine bond can be initiated under various conditions, including photolysis, leading to radical intermediates. rsc.org The presence of the pyridyl-amide group could influence the stability and subsequent reaction pathways of these radical species. Understanding these fundamental reactivity patterns is essential for the rational design of new synthetic methods.

Conclusion and Future Research Directions

Summary of Key Chemical Insights and Methodological Advancements

N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide is a multifaceted molecule characterized by a central benzamide (B126) core substituted with a benzyl (B1604629) group, a pyridine (B92270) ring, and an iodine atom. The presence of these distinct functional groups imparts a unique combination of steric and electronic properties, making it a valuable scaffold for further chemical exploration.

Key Structural Features:

| Feature | Description | Potential Influence on Reactivity |

| N-aryl Amide | The amide linkage connecting the benzoyl group to the pyridyl nitrogen. | The lone pair on the nitrogen is delocalized into both the carbonyl group and the pyridine ring, influencing the rotational barrier around the N-C(O) and N-pyridyl bonds. |

| Aryl Iodide | The iodine atom at the 3-position of the benzoyl ring. | Serves as a versatile synthetic handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. |

| N-benzyl Group | A benzyl substituent on the amide nitrogen. | Provides steric bulk around the amide bond and can influence the conformational preferences of the molecule. |

| Pyridine Ring | A nitrogen-containing aromatic heterocycle. | The nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal catalysts. |

Methodological advancements in the synthesis of related N-aryl benzamides typically involve the coupling of an appropriate acid chloride with an N-substituted aminopyridine or a palladium-catalyzed amidation of an aryl halide with a benzyl(pyridin-2-yl)amine. The synthesis of the specific target compound would likely follow a convergent approach, assembling the key fragments in the final steps.

Identification of Unexplored Reactivity Patterns and Derivatization Opportunities

The unique arrangement of functional groups in this compound opens up numerous avenues for further chemical modification. The aryl iodide is the most prominent site for derivatization, offering a gateway to a diverse range of substituted analogues.

Potential Derivatization Reactions:

| Reaction Type | Reagents and Conditions | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | Stilbene and cinnamate (B1238496) analogues |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-amino-benzamide derivatives |

| Carbonylation | Carbon monoxide, Pd catalyst, alcohol/amine | Ester or amide derivatives at the 3-position |

Beyond the aryl iodide, the pyridine ring presents opportunities for N-oxidation or quaternization, which would significantly alter the electronic properties of the molecule. The benzyl group could also be a site for functionalization, although this would likely require more forcing reaction conditions.

Perspectives on the Design of Novel Synthetic Routes and Reaction Development

The synthesis of this compound can be envisioned through several strategic approaches. A retrosynthetic analysis suggests two primary disconnection strategies.

Retrosynthetic Pathways:

Amide Bond Formation: Disconnection of the amide bond leads to 3-iodobenzoyl chloride and N-benzyl-N-(pyridin-2-yl)amine. This is a classical and often efficient method for amide synthesis.

N-Arylation: Disconnection of the N-pyridyl bond suggests a coupling between N-benzyl-3-iodobenzamide and 2-halopyridine, likely mediated by a copper or palladium catalyst.

The development of novel synthetic methods could focus on more convergent and atom-economical approaches. For instance, a one-pot, multi-component reaction involving 3-iodobenzoic acid, benzylamine (B48309), and 2-aminopyridine (B139424), facilitated by a suitable coupling reagent, could streamline the synthesis.

Illustrative Synthetic Scheme: Step 1: Synthesis of N-benzyl-3-iodobenzamide 3-iodobenzoic acid can be reacted with thionyl chloride to form 3-iodobenzoyl chloride. Subsequent reaction with benzylamine would yield N-benzyl-3-iodobenzamide.

Step 2: N-Arylation with Pyridine The resulting amide could then be coupled with 2-bromopyridine (B144113) using a Buchwald-Hartwig amination protocol to afford the final product, this compound.

Broader Implications for Advanced Organic Chemistry and Materials Science

The structural motifs present in this compound have implications that extend beyond fundamental synthetic chemistry. The N-aryl benzamide core is a common feature in many biologically active molecules and functional materials.

Potential Areas of Impact:

Medicinal Chemistry: The ability to readily diversify the structure through cross-coupling reactions makes this compound an attractive scaffold for the development of new pharmaceutical agents. The pyridine and benzamide moieties are known to interact with various biological targets.

Materials Science: The rigid, aromatic structure, combined with the potential for introducing a wide range of functional groups, suggests that derivatives of this compound could find applications as organic light-emitting diodes (OLEDs), sensors, or ligands for metal-organic frameworks (MOFs).

Catalysis: The pyridine nitrogen could act as a directing group in transition metal-catalyzed C-H activation reactions, enabling selective functionalization of the benzoyl or benzyl rings.

Q & A

Q. What are the standard synthetic routes for N-benzyl-3-iodo-N-(pyridin-2-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves coupling a benzoyl chloride derivative with a substituted pyridinylamine. For example, pyridine-mediated reflux conditions (4 hours) are used for amide bond formation, as seen in analogous benzamide syntheses . Intermediates are characterized via -NMR, -NMR, and FT-IR to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

-NMR identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm and benzyl groups at δ 4.5–5.0 ppm). -NMR confirms carbonyl (C=O, ~165–170 ppm) and iodine-substituted aromatic carbons. LC-MS validates molecular weight and fragmentation patterns .

Q. How is crystallographic data utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction (using SHELX software) determines bond angles, torsion angles, and packing interactions. For example, fluoro-analogs of benzamides have been structurally resolved to confirm substituent positions and hydrogen bonding patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis conditions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, DFT studies on similar benzamides revealed that electron-withdrawing groups (e.g., -I) lower LUMO energy, enhancing electrophilic substitution reactivity . This guides solvent selection (polar aprotic solvents) and catalyst use (e.g., Pd/C for hydrogenation) .

Q. What strategies address contradictions in reported reaction yields for iodinated benzamides?

Conflicting yields may arise from iodine’s sensitivity to light or trace metals. Methodological refinements include:

Q. How are forced degradation studies designed to assess compound stability?

Acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions are applied. LC-MS/MS identifies degradation products (e.g., deiodinated analogs or hydrolyzed amides) . Stability-indicating HPLC methods with C18 columns and gradient elution (ACN/water + 0.1% TFA) are validated per ICH standards .

Q. What role does the iodine substituent play in biological activity, and how is this evaluated?

Iodine’s large atomic radius enhances hydrophobic interactions in enzyme binding pockets. SAR studies compare activity against deiodinated analogs using in vitro assays (e.g., kinase inhibition or glucose uptake in hepatocytes). Radiolabeled -analogs track biodistribution in vivo .

Methodological Challenges and Solutions

Q. Why do coupling reactions (e.g., EDC/HOBt) sometimes fail for N-pyridinyl benzamides, and how is this mitigated?

Pyridine’s basicity can deprotonate the coupling agent (EDC), reducing efficiency. Solutions include:

Q. How are regioselectivity issues in iodination resolved during synthesis?

Directed ortho-iodination via Pd(OAc) /KI in acetic acid selectively targets the 3-position of the benzyl group. Competing para-iodination is suppressed by bulky N-benzyl substituents .

Q. What advanced techniques validate non-covalent interactions (e.g., π-stacking) in crystal structures?

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-H···π or halogen bonding). For example, iodine’s polarizability facilitates I···N interactions in pyridine-containing analogs, as shown in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.